molecular formula C28H31N5O3S B2451071 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1794829-42-7

2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2451071
CAS No.: 1794829-42-7
M. Wt: 517.65
InChI Key: GWRWCTPTCOEJIP-UHFFFAOYSA-N
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Description

2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a pyrrolopyrimidinone core. Its intricate molecular architecture suggests a range of biological activities, making it a subject of extensive research.

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3S/c1-19(2)33-27(35)26-25(21(17-29-26)20-9-5-4-6-10-20)30-28(33)37-18-24(34)32-15-13-31(14-16-32)22-11-7-8-12-23(22)36-3/h4-12,17,19,29H,13-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRWCTPTCOEJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form a crucial intermediate . This intermediate is then subjected to further reactions, including nucleophilic substitution and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures have shown promising anticancer activity. For example, derivatives of pyrrolo[3,2-d]pyrimidines have been evaluated for their effects on various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, the compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent.

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological applications. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This could indicate potential uses in treating psychiatric disorders such as anxiety and depression.

Case Studies

  • Anticancer Activity Study
    • A study evaluated the efficacy of similar pyrrolo[3,2-d]pyrimidine derivatives against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. Results showed that certain modifications to the structure significantly enhanced cytotoxicity, suggesting that the target compound may exhibit similar or improved efficacy.
  • Neuropharmacological Research
    • Research on piperazine derivatives has highlighted their role as serotonin receptor antagonists. A specific study demonstrated that these compounds could reduce anxiety-like behaviors in animal models, indicating potential therapeutic applications for mood disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups and its potential for high binding affinity to alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in various therapeutic areas.

Biological Activity

The compound 2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure

The structure of the compound features several key functional groups that contribute to its biological properties:

  • Pyrrolo[3,2-d]pyrimidine core : This fused ring system is known for various pharmacological activities.
  • Piperazine moiety : Often associated with neuroactive compounds.
  • Methoxyphenyl group : May enhance lipophilicity and biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrrolo[3,2-d]pyrimidine derivatives, including antibacterial and anticancer properties. The specific compound has shown promise in various assays.

Antibacterial Activity

Research has demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit antibacterial properties against a range of pathogenic bacteria. For instance:

  • Testing Methodology : Agar well diffusion and agar dilution methods were employed to assess the inhibition zones and minimum inhibitory concentrations (MICs) against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species.
CompoundBacteria TestedMIC (μg/mL)Observations
4aE. coli250 - 500Moderate activity noted
4bS. aureusNot specifiedWeak activity observed
4cP. aeruginosaNot specifiedNo significant inhibition

The results indicated that while some derivatives exhibited weak antibacterial activity, further optimization may be necessary to enhance efficacy against resistant strains .

Anticancer Activity

In addition to antibacterial effects, certain derivatives of pyrrolo[3,2-d]pyrimidine have been studied for their anticancer potential:

  • Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer).
CompoundCell LineIC50 (μM)Mechanism of Action
5kHepG2Specific value not providedInduces cell cycle arrest and apoptosis
5lMDA-MB-231Specific value not providedAlters cell cycle distribution

The compound demonstrated significant cytotoxicity in HepG2 cells by inducing G1 phase arrest and promoting apoptosis .

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Antibacterial Mechanism : The interaction with bacterial cell walls and disruption of metabolic pathways may account for its antibacterial properties.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells is likely mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

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